Survivin is encoded by the BIRC5 gene located on chromosome 17. It is classified as a proto-oncogene because of its significant role in promoting cell survival and proliferation, particularly in cancerous cells. Survivin has several isoforms resulting from alternative splicing, including survivin-Wild Type, survivin-2B, and survivin-ΔEx3, each exhibiting distinct functional properties and localization within the cell .
The synthesis of Survivin (80-88) can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
This method allows for precise control over the peptide’s sequence and modifications, which is essential for studying its biological functions.
The molecular structure of Survivin (80-88) can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The structure typically reveals that this peptide forms part of a larger domain involved in protein-protein interactions crucial for survivin's function.
Survivin (80-88) participates in several biochemical reactions that are critical for its function:
These reactions highlight the peptide's role as a potential target for therapeutic interventions aimed at modulating apoptosis in cancer cells.
The mechanism of action of Survivin (80-88) primarily involves:
Data from studies indicate that targeting survivin can lead to increased apoptosis in cancer cells, making it an attractive target for cancer therapies.
Survivin (80-88) exhibits distinct physical and chemical properties:
Analytical techniques like mass spectrometry can provide detailed information about these properties.
Survivin (80-88) has several significant applications in scientific research:
Survivin (BIRC5), a critical member of the Inhibitor of Apoptosis Proteins (IAP) family, undergoes extensive alternative splicing to generate multiple isoforms with divergent biological functions. The primary isoforms include:
Structural Implications of Survivin-2B:The exon 2B insertion introduces steric hindrance within the BIR domain, reducing survivin-2B’s affinity for effector caspases. Consequently, survivin-2B exhibits dominant-negative regulation over survivin-WT by forming inactive heterodimers. Unlike survivin-WT, which localizes to mitotic spindles and cytoplasm, survivin-2B shows diffuse cytoplasmic distribution, impairing its chromosomal passenger complex (CPC) assembly [4] [10].
Functional Dichotomy:Survivin-2B demonstrates context-dependent roles:
Table 1: Functional Properties of Survivin Splice Variants
Isoform | Structural Features | Subcellular Localization | Net Anti-apoptotic Effect | Cancer Prognostic Association |
---|---|---|---|---|
Survivin-WT | Intact BIR + C-terminal helix | Spindle microtubules | Strong | Poor prognosis (most carcinomas) |
Survivin-2B | BIR disruption by exon 2B insertion | Diffuse cytoplasm | Weak/Context-dependent | Improved survival (colorectal cancer) |
Survivin-ΔEx3 | Truncated C-terminus | Nucleus | Moderate | Poor prognosis (glioblastoma, prostate) |
Survivin-3B | Extended C-terminus with exon 3B | Cytoplasm/nucleus | Strong | Aggressive disease (lung cancer) |
Data compiled from [2] [4] [6]
The survivin (80-88) peptide (AYACNTSTL) represents an immunodominant epitope located within the α-helix 3 region of the survivin BIR domain. This 9-mer peptide is processed intracellularly and presented on MHC class I molecules, primarily HLA-A*24:02, which is prevalent in 60-70% of Asian populations and 20% of Caucasians [3] [4].
Epitope Stability and HLA Binding Dynamics:Biophysical analyses reveal high-affinity binding (IC₅₀ = 12 nM) between survivin (80-88) and HLA-A*24:02, facilitated by anchor residues:
Tumor-Specific Expression and Immunogenicity:Survivin (80-88) is overexpressed in >90% of epithelial tumors (e.g., lung, pancreatic, breast) but undetectable in normal differentiated tissues. HLA-A*24:02-restricted T-cells targeting this epitope demonstrate:
Table 2: Survivin (80-88)-HLA-A*24:02 Interaction Parameters
Parameter | Value | Method of Detection | Biological Implication |
---|---|---|---|
Binding Affinity (IC₅₀) | 12 nM | Competitive Radioimmunoassay | High epitope presentation density |
Anchor Residues | Tyr², Leu⁹ | X-ray Crystallography | Stable MHC-peptide complex formation |
T-cell Activation Threshold | 0.1 nM peptide | ELISpot IFN-γ Assay | Efficient tumor cell lysis at low antigen levels |
Tissue Distribution | Tumor-specific | IHC/MS in HLA-A*24:02⁺ tumors | Minimal off-target toxicity |
Survivin (80-88) resides within the BIR domain, enabling critical interactions with apoptosis regulators:
Direct Caspase Inhibition:Survivin binds effector caspases-3 and -7 via a surface groove adjacent to residues 80-88, preventing substrate access. Key interactions include:
XIAP Synergy Controversy:Early studies proposed survivin-XIAP complexes enhance caspase-9 inhibition:- Survivin binds XIAP’s BIR2 domain, purportedly blocking XIAP auto-ubiquitination and stabilizing caspase-9 inhibition [4] [9].However, recent biochemical analyses challenge this:1. No Direct Binding: Size-exclusion chromatography and analytical ultracentrifugation show no survivin-XIAP interaction.2. No Functional Synergy: Fluorescence-based apoptosome assays reveal survivin does not augment XIAP-mediated caspase-9 inhibition, even with Smac/DIABLO competition [5] [7].
Alternative Mechanisms:Survivin (80-88) may indirectly suppress apoptosis via:
Computational Insights:Molecular dynamics simulations identify hotspot residues within survivin (80-88) for drug targeting:
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